N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a trimethyl-substituted pyrazole ring, and a heptanamide chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclocondensation of α,β-unsaturated carbonyl compounds with substituted hydrazines. For instance, 1,3,5-trimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under acidic or basic conditions .
-
Benzylation: : The pyrazole derivative is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form N-benzyl-1,3,5-trimethyl-1H-pyrazole .
-
Amidation: : The final step involves the reaction of the benzylated pyrazole with heptanoyl chloride in the presence of a base like triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones depending on the reaction conditions .
-
Reduction: : Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine .
-
Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide has several applications in scientific research:
-
Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties .
-
Biological Studies: : It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent .
-
Chemical Research: : The compound serves as a model molecule in the study of pyrazole derivatives and their chemical behavior under different conditions .
-
Industrial Applications: : It may be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules .
Mechanism of Action
The mechanism of action of N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
- N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide
- N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pentanamide
Uniqueness
N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide is unique due to its specific heptanamide chain, which may confer distinct physicochemical properties and biological activities compared to its shorter-chain analogs. This uniqueness can be crucial in determining its solubility, bioavailability, and interaction with biological targets .
Properties
CAS No. |
62400-01-5 |
---|---|
Molecular Formula |
C20H29N3O |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
N-benzyl-N-(1,3,5-trimethylpyrazol-4-yl)heptanamide |
InChI |
InChI=1S/C20H29N3O/c1-5-6-7-11-14-19(24)23(15-18-12-9-8-10-13-18)20-16(2)21-22(4)17(20)3/h8-10,12-13H,5-7,11,14-15H2,1-4H3 |
InChI Key |
CFYSFBFDKZBXRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(CC1=CC=CC=C1)C2=C(N(N=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.